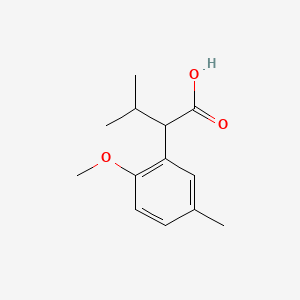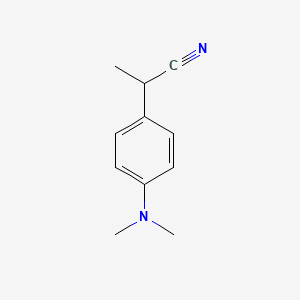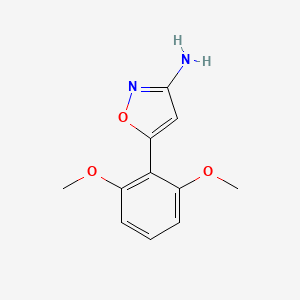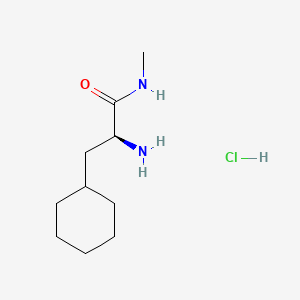
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a cyclohexyl group, an amino group, and a methylpropanamide moiety. This compound is of interest due to its potential biological activities and its role in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide under specific conditions. The process may include steps such as:
Formation of the Intermediate: Cyclohexylamine reacts with N-methylpropanamide in the presence of a suitable catalyst.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine Hydrochloride: Similar in structure but with different biological activities.
Pseudoephedrine: Shares structural similarities but differs in pharmacological effects.
Methcathinone Hydrochloride: A related compound with distinct chemical properties.
Uniqueness
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H21ClN2O |
|---|---|
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-cyclohexyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Clave InChI |
XUIXYQHGGIUVKY-FVGYRXGTSA-N |
SMILES isomérico |
CNC(=O)[C@H](CC1CCCCC1)N.Cl |
SMILES canónico |
CNC(=O)C(CC1CCCCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


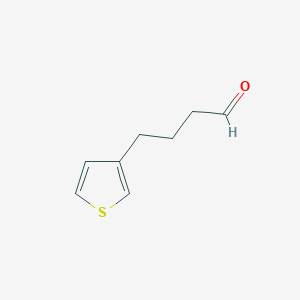
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
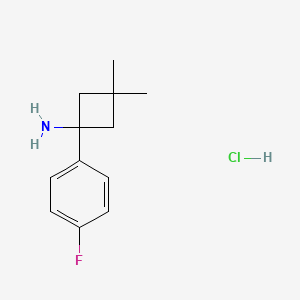
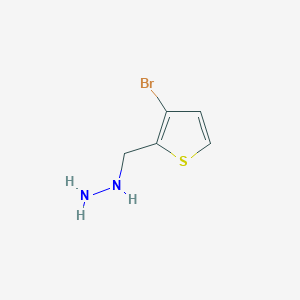





![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)
